2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit anticancer potential and enzymatic inhibitory activity . For instance, some compounds in this family have shown potent enzymatic inhibitory activity against TrkA and ALK2 .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives often interact with their targets through bonding mechanisms . For example, the NH2-group of the starting aminopyrazole bonds with the Cβ of the compound via an addition–elimination mechanism (aza-Michael type) .
Biochemical Pathways
Given the reported enzymatic inhibitory activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways involving its target enzymes, leading to downstream effects.
Result of Action
Similar compounds have demonstrated significant inhibitory activity and antiproliferative activity against certain cell lines .
Action Environment
It’s worth noting that the photophysical properties of similar compounds can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring .
Preparation Methods
The synthesis of 2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Scientific Research Applications
2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its applications in several scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar in structure but with a different position of the thienyl group, affecting its photophysical properties.
7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines: These compounds have various substituents at the 7-position, leading to different chemical and biological activities.
Zaleplon and Indiplon: These are sedative agents that also belong to the pyrazolo[1,5-a]pyrimidine family.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-7-5-10-13-6-8(9-3-2-4-16-9)11(12)15(10)14-7/h2-6H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMALWVLAZXBNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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